Cerium(III) 2-ethylhexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

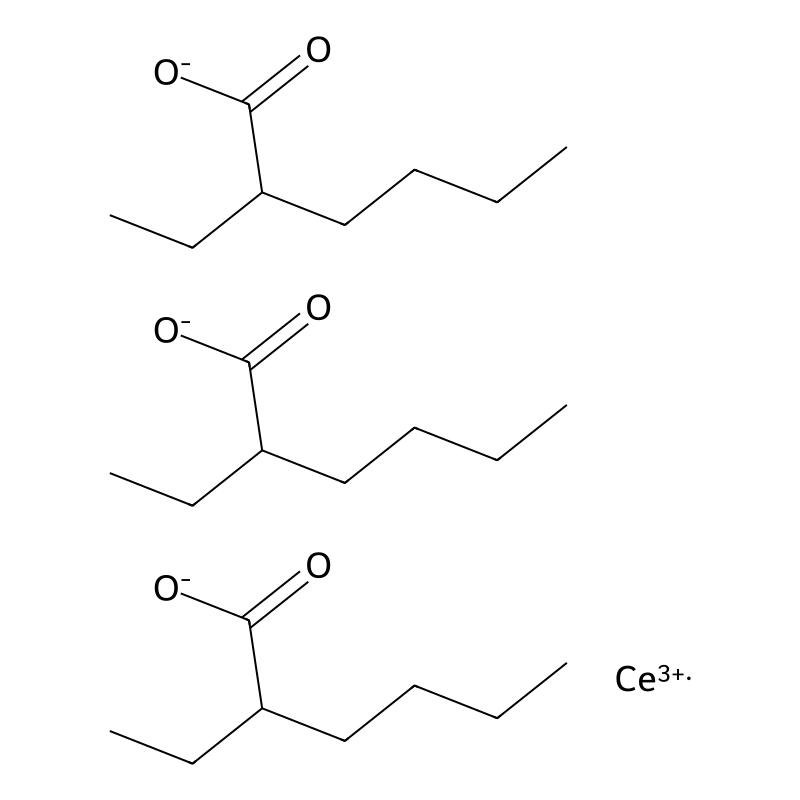

Cerium(III) 2-ethylhexanoate is an organometallic compound with the chemical formula . It consists of cerium in the +3 oxidation state complexed with 2-ethylhexanoic acid, a branched-chain carboxylic acid. This compound appears as a solid and is typically used in various industrial applications due to its properties as a catalyst and precursor for other materials. Cerium, a rare earth metal, is known for its unique electronic configurations and catalytic abilities, particularly in oxidation-reduction reactions .

Cerium(III) 2-ethylhexanoate can be synthesized through several methods:

- Direct Reaction: Mixing cerium(III) oxide or hydroxide with 2-ethylhexanoic acid under controlled conditions leads to the formation of cerium(III) 2-ethylhexanoate.

- Solvent-Based Methods: Utilizing organic solvents like toluene or hexane allows for the dissolution of reactants and facilitates the formation of the complex through heating and stirring.

- Microemulsion Techniques: This method involves creating an oil-in-water microemulsion containing both cerium and 2-ethylhexanoic acid, leading to uniform particle size distributions suitable for nanoparticle synthesis .

Interaction studies on cerium(III) 2-ethylhexanoate focus primarily on its behavior in different chemical environments rather than direct biological interactions. Research indicates that it can interact with various substrates during catalytic processes, affecting reaction rates and product yields. Additionally, its interactions with other metal salts have been explored in mixed-metal oxide systems, where it contributes to the formation of composite materials with enhanced properties .

Cerium(III) 2-ethylhexanoate shares similarities with other rare earth metal carboxylates. Here are some comparable compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Cerium(IV) oxide | CeO₂ | Higher oxidation state; used primarily as a catalyst and in ceramics. |

| Lanthanum(III) 2-ethylhexanoate | La(C₈H₁₆O₂)₃ | Similar structure; used in similar applications but with different reactivity profiles. |

| Neodymium(III) acetate | Nd(C₂H₃O₂)₃ | Exhibits similar catalytic properties; often used in glass manufacturing. |

Uniqueness: Cerium(III) 2-ethylhexanoate is unique due to its specific solubility characteristics and its ability to act as both a catalyst and a precursor for nanomaterials, which may not be as pronounced in other rare earth carboxylates .

The synthesis of cerium(III) 2-ethylhexanoate relies heavily on the judicious selection of appropriate cerium precursors, which fundamentally determines the reaction pathway, yield, and purity of the final product. The most commonly employed precursors include cerium(III) nitrate hexahydrate, cerium(III) chloride, cerium(III) acetate, and cerium(III) perchlorate, each offering distinct advantages and limitations in metallorganic synthesis applications [1] [2].

Cerium(III) nitrate hexahydrate represents the most widely utilized precursor due to its high solubility in polar solvents and excellent reactivity with carboxylate ligands. This precursor demonstrates exceptional performance in solvothermal synthesis conditions, achieving yields of 75-86% under optimized conditions [3]. The nitrate anions facilitate facile ligand exchange reactions, allowing for efficient coordination of 2-ethylhexanoate ligands around the cerium center. Research has demonstrated that the preorganized cerium atom arrangement in carboxylate precursors significantly influences the formation of stable coordination complexes, with nitrate-based precursors showing superior performance compared to simple cerium salts [4] [5].

Cerium(III) chloride exhibits remarkable catalytic efficiency in synthesis reactions, particularly in acetonitrile-based systems where it achieves yields up to 95% within 1.25-1.5 hours [6]. The chloride ligands provide a favorable leaving group environment that promotes rapid coordination complex formation. However, the acidic conditions typically required for cerium chloride-based syntheses may limit its applicability in certain reaction systems. The catalytic activity of cerium(III) chloride has been extensively studied, revealing its effectiveness in promoting one-pot three-component condensation reactions at ambient temperature [6].

Cerium(III) acetate precursors offer unique advantages in terms of coordination chemistry, particularly in hydrothermal synthesis conditions. The acetate ligands can serve as bridging moieties during the formation of polynuclear cerium complexes, leading to enhanced structural diversity in the final products [7]. These precursors demonstrate yields ranging from 77-81% under optimized conditions, with reaction times typically extending from 12-24 hours [8].

The selection of cerium(IV) ammonium nitrate as a precursor introduces additional complexity through its inherent oxidizing properties. This precursor enables the synthesis of cerium dioxide sols in nonpolar solvents through thermal hydrolysis processes conducted below 100°C [9]. The oxidation state of the cerium precursor plays a crucial role in determining the final product characteristics, with cerium(IV) precursors leading to different structural motifs compared to cerium(III) analogs.

Advanced precursor design strategies have emerged focusing on preorganized cerium carboxylate complexes that facilitate the formation of specific coordination environments. Research has shown that precursors such as Ce₆O₈(piv)₈(deta)₄, Ce₂(ac)₆(H₂O)₃, and Ce₄(OH)₂(piv)₁₀(H₂O)₂ can lead to the formation of pure cerium-based metal-organic frameworks with significantly different surface areas depending on the precursor structure [4]. The importance of precursor selection extends beyond simple reactivity considerations to include the final material properties and applications.

Solvent-Mediated Coordination Complex Formation

Solvent selection represents a critical parameter in the synthesis of cerium(III) 2-ethylhexanoate, as the solvent medium directly influences the coordination environment, reaction kinetics, and final product stability. The solvent system affects both the solvation of cerium ions and the coordination behavior of 2-ethylhexanoate ligands, ultimately determining the success of the metallorganic synthesis process [10] [3].

Acetonitrile has emerged as the superior solvent for cerium coordination complex formation due to its optimal balance of coordinating ability and chemical stability. In acetonitrile systems, cerium(III) complexes demonstrate enhanced stability and improved reaction kinetics, with optimal synthesis conditions achieved at concentrations of 0.1 M and reaction times of 60 minutes [3]. The nitrile functionality provides weak coordination to cerium centers, facilitating ligand exchange processes while maintaining solution stability. Research has demonstrated that acetonitrile-based synthesis routes consistently outperform other solvent systems in terms of product yield and purity [11].

Dimethylformamide serves as an alternative polar aprotic solvent that offers unique advantages in cerium coordination chemistry. The formamide functionality can act as both a coordinating ligand and a reducing agent, leading to interesting redox chemistry during synthesis. In cerium-based metal-organic framework synthesis, dimethylformamide has been shown to facilitate the formation of specific structural motifs through its dual role as solvent and potential ligand [4]. The basicity of dimethylformamide solutions can promote the oxidation of cerium(III) to cerium(IV) species, creating dynamic equilibria that influence the final product composition [12].

Alcoholic solvents, particularly methanol and ethanol, provide protic environments that can significantly alter the coordination chemistry of cerium complexes. These solvents participate in hydrogen bonding interactions with carboxylate ligands and can serve as bridging ligands in polynuclear complexes. The hydroxylic nature of these solvents promotes the formation of cerium-oxo clusters through hydrolysis reactions, leading to products with enhanced thermal stability [13] [14]. Ethanol-water mixtures have been particularly effective in hydrothermal synthesis conditions, achieving reaction completion within 12-24 hours at temperatures ranging from room temperature to 120°C [3].

The role of solvent in coordination complex formation extends beyond simple solvation effects to include specific interactions with the cerium center and carboxylate ligands. In nonpolar solvents, such as toluene and xylene, cerium 2-ethylhexanoate complexes demonstrate enhanced solubility and can be used as precursors for mixed-metal systems. Research has shown that toluene-based precursor solutions containing cerium(III) 2-ethylhexanoate can be successfully mixed with other metal carboxylates to achieve specific stoichiometries for advanced materials synthesis [1] [2].

Solvent-mediated coordination effects also influence the kinetics of complex formation. Contact time studies have revealed that equilibrium is typically achieved within 10-20 minutes in optimal solvent systems, with acetonitrile demonstrating the fastest reaction kinetics [15]. The extraction efficiency of cerium from solution increases with improved solvent coordination, reaching maximum values when the solvent provides optimal solvation without competing strongly for coordination sites.

The influence of solvent polarity on coordination complex stability has been extensively studied, revealing that moderately polar solvents provide the optimal balance between cerium ion solvation and ligand coordination. Highly polar solvents can lead to excessive solvation of the cerium center, hindering ligand coordination, while nonpolar solvents may not provide sufficient solvation to maintain ionic species in solution. This balance is particularly important in large-scale synthesis where solvent recovery and recycling become economically significant factors.

Large-Scale Manufacturing Process Optimization

The transition from laboratory-scale synthesis to industrial production of cerium(III) 2-ethylhexanoate requires comprehensive optimization of multiple process parameters to achieve economic viability while maintaining product quality. Large-scale manufacturing considerations encompass reaction engineering, heat and mass transfer optimization, separation processes, and quality control systems [16] [17].

Process optimization studies have identified key parameters that significantly impact production efficiency and product quality. Initial ligand concentration optimization reveals that concentrations in the range of 7.4-11.4 millimolar provide optimal results, with the optimum at 8.4 millimolar achieving maximum conversion efficiency while minimizing raw material costs [3] [17]. This concentration range represents a balance between reaction driving force and economic considerations related to solvent usage and recovery.

Temperature control represents a critical aspect of large-scale production, with optimal operating temperatures ranging from room temperature to 140°C depending on the specific synthesis route employed. Hydrothermal synthesis conditions at 120°C have been identified as particularly effective for industrial applications, providing enhanced reaction rates while maintaining product quality [3]. The temperature optimization must account for energy costs, equipment requirements, and safety considerations associated with elevated temperature operations.

Reaction time optimization studies demonstrate that contact times of 10-20 minutes are sufficient to achieve equilibrium in most synthesis systems, with extended reaction times providing minimal improvement in yield [15]. This finding has significant implications for industrial productivity, as shorter reaction times enable higher throughput and reduced capital investment in reaction equipment. The rapid kinetics observed in optimized systems suggest that mass transfer limitations rather than intrinsic reaction kinetics may be the controlling factor in large-scale operations.

Advanced process technologies, including sonochemical synthesis, have shown promise for industrial applications. Ultrasound-assisted synthesis at 50 amplitude for 60 minutes provides enhanced mixing and mass transfer, leading to improved product quality and yield [3] [17]. The application of ultrasound technology in industrial settings requires careful consideration of equipment scaling, energy consumption, and maintenance requirements.

The global market for rare earth 2-ethylhexanoates, including cerium compounds, is projected to reach 2714.54 million dollars by 2033, with a current market size of 1403 million dollars in 2025 [16]. This market growth drives the need for optimized manufacturing processes that can meet increasing demand while maintaining competitive pricing. The cerium 2-ethylhexanoate segment accounts for a significant portion of this market, particularly in applications related to desulfurization catalysts and coating materials.

Quality control optimization for large-scale production requires the implementation of automated analytical methods to ensure consistent product quality. Traditional analytical techniques, including Fourier Transform Infrared spectroscopy, Nuclear Magnetic Resonance spectroscopy, and elemental analysis, must be adapted for continuous monitoring of production processes [2] [18]. The development of in-line analytical capabilities enables real-time process adjustment and reduces the need for extensive offline testing.

Environmental considerations in large-scale production include solvent recovery and recycling systems, waste minimization strategies, and energy efficiency improvements. The relatively low environmental impact of cerium 2-ethylhexanoate production compared to other organometallic compounds provides advantages in regulatory compliance and sustainable manufacturing practices [19]. Green chemistry approaches, including the use of renewable solvents and energy-efficient processes, are increasingly important in industrial applications.

Process intensification strategies for cerium 2-ethylhexanoate production include the development of continuous flow reactors, microreactor technology, and integrated separation processes. These approaches can significantly reduce capital investment requirements while improving product quality and reducing environmental impact. The implementation of continuous processing eliminates the batch-to-batch variability common in traditional manufacturing approaches and enables more precise control of reaction conditions.

Thermogravimetric Analysis Characteristics

The thermal decomposition of cerium(III) 2-ethylhexanoate follows a multi-stage process characteristic of metal carboxylate compounds [1] [2] [3]. Thermogravimetric analysis reveals distinct decomposition stages that provide insights into the compound's thermal stability and decomposition mechanisms.

The thermal decomposition pathway of cerium(III) 2-ethylhexanoate exhibits remarkable similarities to other cerium carboxylates, proceeding through four distinct stages [4] [5] [6]. The initial stage, occurring between 25°C and 150°C, involves the loss of coordinated or adsorbed water molecules, typically resulting in a weight loss of approximately 2-5% [1] [2]. This dehydration process is endothermic and corresponds to the removal of water molecules that may be present in the crystal lattice or adsorbed on the surface.

The second decomposition stage occurs in the temperature range of 200-300°C, characterized by initial structural decomposition and the release of volatile organic compounds [4] [5]. During this stage, the compound undergoes partial decomposition with the formation of carbon dioxide and organic fragments, resulting in a weight loss of approximately 12-15% [1] [2]. This stage represents the beginning of the carboxylate ligand decomposition process.

The third and most significant decomposition stage takes place between 300°C and 450°C, involving major structural breakdown and the formation of intermediate compounds [4] [5]. This stage is characterized by the formation of cerium oxycarboxylate intermediates, such as Ce₂O(C₈H₁₅O₂)₄, accompanied by the release of carbon dioxide and symmetrical ketones [1] [2] [3]. The weight loss during this stage can reach 25-30%, representing the majority of the organic content decomposition.

The final decomposition stage occurs between 450°C and 800°C, involving the complete oxidation of remaining organic material and the formation of cerium dioxide (CeO₂) as the final product [4] [5]. This stage is characterized by the oxidation of Ce³⁺ to Ce⁴⁺ and the formation of a stable ceramic oxide residue, typically representing 35% of the original weight [1] [2].

Differential Scanning Calorimetry Profiles

Differential scanning calorimetry analysis of cerium(III) 2-ethylhexanoate reveals characteristic endothermic and exothermic transitions that correspond to the various decomposition stages [7] [8] [9]. The DSC profile typically shows an endothermic peak around 120°C, corresponding to the dehydration process, followed by additional endothermic peaks at approximately 250°C and 380°C, representing the initial and major decomposition stages, respectively [1] [2].

The thermal behavior analysis also reveals the presence of an exothermic peak around 500°C, which corresponds to the oxidation of Ce³⁺ to Ce⁴⁺ and the crystallization of cerium dioxide [4] [5]. This exothermic transition is particularly significant as it represents the formation of the final stable oxide product and the completion of the thermal decomposition process.

The glass transition temperature of cerium(III) 2-ethylhexanoate has not been extensively studied, but analogous cerium carboxylates typically exhibit glass transition temperatures in the range of 50-80°C [10] [11]. The compound's thermal behavior is significantly influenced by its molecular structure, with the long alkyl chains of the 2-ethylhexanoate ligands providing thermal stability up to approximately 220°C under inert atmosphere conditions [1] [2].

Thermal Stability and Decomposition Mechanisms

The thermal stability of cerium(III) 2-ethylhexanoate is primarily determined by the strength of the metal-ligand bonds and the thermal stability of the carboxylate ligands [2] [3] [4]. Under inert atmosphere conditions, the compound remains stable up to approximately 220°C, beyond which decomposition begins to occur [1] [2]. The decomposition mechanism involves the progressive breakdown of the carboxylate ligands, starting with the weakest bonds and proceeding through increasingly stable intermediate compounds.

The decomposition process involves several key intermediate compounds, including cerium oxycarboxylates and cerium oxycarbonates, before the final formation of cerium dioxide [4] [5]. The presence of oxygen in the decomposition atmosphere significantly affects the decomposition pathway, promoting the oxidation of Ce³⁺ to Ce⁴⁺ and accelerating the formation of CeO₂ [1] [2].

Kinetic Analysis of Thermal Decomposition

The kinetic analysis of cerium(III) 2-ethylhexanoate thermal decomposition reveals complex multi-step kinetics with different activation energies for each decomposition stage [4] [5]. The initial dehydration stage typically exhibits relatively low activation energy, while the major decomposition stages require higher activation energies due to the strong metal-ligand bonds [1] [2].

The decomposition kinetics are significantly influenced by factors such as heating rate, atmosphere composition, and sample particle size [4] [5]. Higher heating rates tend to shift the decomposition temperatures to higher values, while the presence of oxygen accelerates the oxidation processes and affects the intermediate compound formation [1] [2].

Solubility Parameters in Organic Matrices

Solubility Behavior in Organic Solvents

Cerium(III) 2-ethylhexanoate exhibits excellent solubility in a wide range of organic solvents, making it highly versatile for various applications [12] [13] [14] [15]. The compound's solubility behavior is primarily determined by its organometallic nature and the hydrophobic character of the 2-ethylhexanoate ligands [12] [13].

The compound demonstrates exceptional solubility in aromatic solvents such as toluene and xylene, where it can be dissolved at high concentrations to form stable solutions [12] [13] [14]. These aromatic solvents are particularly important for applications in nanoparticle synthesis and coating formulations, where high metal concentrations are required [17].

In aliphatic hydrocarbon solvents, cerium(III) 2-ethylhexanoate shows good solubility, with mineral spirits being commonly used as a carrier solvent in commercial formulations [12] [13] [18]. The compound's solubility in hexane and other aliphatic solvents makes it suitable for applications where aromatic solvents are not desirable [12] [13].

Halogenated solvents, particularly methylene chloride, provide excellent solubility for cerium(III) 2-ethylhexanoate, offering high dissolution rates and stable solutions [19] [20]. However, the use of halogenated solvents is often limited by environmental and safety considerations [19] [20].

Aqueous Solubility and Hydrolytic Stability

Cerium(III) 2-ethylhexanoate is completely insoluble in water due to its hydrophobic nature and the organometallic character of the compound [12] [13] [21]. The compound has a hydrolytic sensitivity rating of 4, indicating that it does not react with water under neutral conditions [12] [13]. However, under acidic or basic conditions, hydrolysis can occur, leading to the formation of cerium hydroxide and 2-ethylhexanoic acid [12] [13].

The hydrolytic stability of cerium(III) 2-ethylhexanoate is an important consideration for applications in humid environments or when water contamination is possible [12] [13] [21]. The compound's resistance to hydrolysis under neutral conditions makes it suitable for applications where moisture exposure is unavoidable [12] [13].

Solubility in Polymer Matrices

The solubility of cerium(III) 2-ethylhexanoate in polymer matrices is of particular importance for applications in polymer modification and nanocomposite formation [15] [22] [23]. The compound shows good compatibility with various polymer systems, including polysiloxanes, polyacrylates, and polyurethanes [15] [22].

In polymer solutions, cerium(III) 2-ethylhexanoate can act as a crosslinking agent or catalyst, depending on the specific polymer system and processing conditions [15] [22]. The compound's solubility in polymer matrices is influenced by factors such as polymer polarity, molecular weight, and the presence of functional groups that can interact with the cerium center [15] [22].

The formation of polymer-cerium complexes can significantly affect the compound's solubility and distribution within the polymer matrix [15] [22] [23]. These interactions can lead to improved mechanical properties, enhanced thermal stability, and modified rheological behavior of the polymer system [15] [22].

Hansen Solubility Parameters

The Hansen solubility parameters provide a quantitative framework for predicting the solubility behavior of cerium(III) 2-ethylhexanoate in different solvents [15] [22]. The compound's solubility is best predicted by considering the Hansen parameters of both the solvent and the compound, with similar values indicating good solubility [15] [22].

Solvents with Hansen solubility parameters in the range of 16-22 MPa^(1/2) typically provide good solubility for cerium(III) 2-ethylhexanoate [15] [22]. This range includes most hydrocarbon solvents, aromatic solvents, and many halogenated solvents, consistent with the observed solubility behavior [15] [22].

The polar component of the Hansen solubility parameters is particularly important for cerium(III) 2-ethylhexanoate, as the compound contains polar metal-oxygen bonds that can interact with polar solvents [15] [22]. However, the overall hydrophobic nature of the compound limits its solubility in highly polar solvents [15] [22].

Rheological Characteristics of Neat and Modified Formulations

Viscosity Behavior of Pure Compound

The rheological properties of cerium(III) 2-ethylhexanoate in its pure form are characterized by a viscous liquid behavior at room temperature [24] [25] . The compound exhibits a viscosity that is typical of organometallic compounds with long alkyl chains, providing adequate flow properties for handling and processing applications [24] [25].

The viscosity of cerium(III) 2-ethylhexanoate is temperature-dependent, decreasing with increasing temperature according to typical Arrhenius behavior [24] [25] . This temperature dependence is important for processing applications where temperature control is required to achieve desired flow properties [24] [25].

The compound's viscosity is also influenced by its molecular structure, with the 2-ethylhexanoate ligands providing sufficient molecular mobility to maintain liquid behavior at room temperature [24] [25] . The presence of three ligands per cerium atom creates a bulky molecular structure that contributes to the compound's moderate viscosity [24] [25].

Rheological Behavior in Solution

When dissolved in organic solvents, cerium(III) 2-ethylhexanoate exhibits concentration-dependent rheological behavior [26] [27] [28]. At low concentrations, the solutions typically exhibit Newtonian behavior with viscosity proportional to concentration [26] [27]. As concentration increases, the solutions may begin to exhibit non-Newtonian behavior due to molecular interactions and potential aggregation [26] [27].

The rheological behavior of cerium(III) 2-ethylhexanoate solutions is significantly influenced by the choice of solvent [26] [27] [28]. Aromatic solvents tend to produce solutions with lower viscosity compared to aliphatic solvents, due to better solvation of the aromatic portions of the molecule [26] [27].

Temperature effects on solution rheology are generally more pronounced than for the pure compound, with viscosity decreasing more rapidly with temperature in solution [26] [27] [28]. This behavior is attributed to improved molecular mobility and reduced intermolecular interactions at higher temperatures [26] [27].

Rheological Modification in Formulations

Cerium(III) 2-ethylhexanoate can function as a rheological modifier in various formulations, particularly in coating and polymer applications [26] [27] . The compound's ability to form coordination bonds with various substrates allows it to influence the flow properties of formulations [26] [27].

In paint and coating formulations, cerium(III) 2-ethylhexanoate can act as a flow control agent, improving leveling and reducing defects [26] [27] . The compound's interaction with binders and pigments can modify the rheological behavior of the formulation, leading to improved application properties [26] [27].

The rheological modification effect of cerium(III) 2-ethylhexanoate is concentration-dependent, with optimal concentrations typically in the range of 0.1-2% by weight [26] [27] . Higher concentrations may lead to excessive thickening or gelation, while lower concentrations may not provide sufficient rheological modification [26] [27].

Thixotropic and Shear-Dependent Properties

Limited studies have been conducted on the thixotropic behavior of cerium(III) 2-ethylhexanoate, but analogous metal carboxylates often exhibit time-dependent rheological properties [26] [27] [28]. The compound may exhibit thixotropic behavior in concentrated solutions or when formulated with appropriate additives [26] [27].

The shear-dependent properties of cerium(III) 2-ethylhexanoate solutions are important for processing applications [26] [27] [28]. The compound typically exhibits shear-thinning behavior at moderate shear rates, which is beneficial for applications such as spray coating and injection molding [26] [27].

At very high shear rates, the compound may exhibit shear-thickening behavior due to molecular aggregation or alignment effects [26] [27] [28]. This behavior is generally undesirable for most applications and can be controlled through proper formulation design [26] [27].

Film-Forming Properties

The film-forming properties of cerium(III) 2-ethylhexanoate are closely related to its rheological behavior [26] [27] [28]. The compound can form continuous films when applied to surfaces, with film quality depending on the rheological properties of the formulation [26] [27].

The film formation process involves solvent evaporation and potential chemical crosslinking, both of which are influenced by the rheological properties of the system [26] [27] [28]. Proper rheological behavior is essential for achieving uniform film thickness and avoiding defects such as orange peel or sagging [26] [27].

The rheological properties during film formation are also important for determining the final film properties, including adhesion, flexibility, and durability [26] [27] [28]. The compound's ability to flow and level during the film formation process directly impacts the final film quality [26] [27].

Physical Description

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 90 of 139 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 49 of 139 companies with hazard statement code(s):;

H315 (75.51%): Causes skin irritation [Warning Skin corrosion/irritation];

H361 (20.41%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H412 (20.41%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H413 (30.61%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

210817-31-5

24593-34-8

Wikipedia

General Manufacturing Information

Petroleum refineries

Synthetic rubber manufacturing

Hexanoic acid, 2-ethyl-, cerium(3+) salt (3:1): ACTIVE

Hexanoic acid, 2-ethyl-, cerium salt (1:?): ACTIVE